molecular formula C6H6ClNO2S B2882748 1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone CAS No. 2247104-04-5

1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone

Cat. No. B2882748
CAS RN: 2247104-04-5
M. Wt: 191.63
InChI Key: MCLZOKSYFFVPGQ-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It has a molecular weight of 267.73 . The compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” includes a thiazole ring, which consists of sulfur and nitrogen . This allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, including “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

“1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is a solid compound . Its empirical formula is C12H10ClNO2S and it has a molecular weight of 267.73 .

Mechanism of Action

While the specific mechanism of action for “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” is not available, thiazole compounds are known to behave unpredictably when entering physiological systems. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

The future directions for “1-(4-Chloro-2-methoxy-1,3-thiazol-5-yl)ethanone” and similar thiazole compounds are likely to involve further exploration of their chemical properties and potential applications in various fields, including drug development .

properties

IUPAC Name

1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3(9)4-5(7)8-6(10-2)11-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLZOKSYFFVPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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